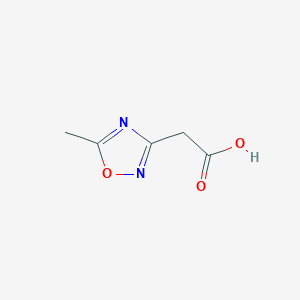

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid

Description

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 5 and an acetic acid moiety at position 2. The 1,2,4-oxadiazole scaffold is notable for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)2-5(8)9/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGMGFLCWXLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl hydrazinecarboxylate with acetic anhydride, followed by cyclization with a nitrile oxide . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different functionalized derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted oxadiazole compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is CHNO. It features a 1,2,4-oxadiazole ring, which is known for its biological activity and stability. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Neurodegenerative Disorders

One of the most significant applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. Research indicates that compounds derived from oxadiazoles can inhibit O-GlcNAc hydrolase (OGA), an enzyme implicated in tau-mediated neurodegeneration. The inhibition of OGA can potentially reduce tau oligomerization and aggregation, which are hallmarks of these diseases .

Case Study: Alzheimer's Disease Treatment

A patent describes the use of this compound derivatives as OGA inhibitors. These compounds showed promise in preclinical models for alleviating symptoms associated with Alzheimer's disease by targeting tauopathies .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of oxadiazole derivatives. Compounds similar to this compound have demonstrated antibacterial and antifungal activities. These compounds were tested against various strains of bacteria and fungi, showing varying degrees of effectiveness .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | Pseudomonas aeruginosa | 3.12 μg/mL |

| 5f | Klebsiella pneumoniae | 3.12 μg/mL |

Biochemical Pathways

The compound's ability to modulate key biochemical pathways makes it a valuable candidate for further research. Its interaction with enzymes involved in lipid metabolism suggests potential applications in metabolic disorders.

Metabolic Disorders

Research has indicated that oxadiazole derivatives can act as dual modulators of acetyl-CoA carboxylases (ACC) and peroxisome proliferator-activated receptors (PPARs). These targets are crucial for managing conditions like obesity and type 2 diabetes mellitus .

Case Study: Dual Modulation

A study identified novel acetamides based on oxadiazole structures that exhibited dual agonistic activity on PPARα/PPARδ while inhibiting ACC2. This dual action suggests a promising therapeutic approach for metabolic syndrome-related diseases .

Mechanism of Action

The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways can vary, but they often involve key biological processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid, highlighting structural variations and their implications:

Structural and Functional Analysis

- Electronic Effects: The electron-withdrawing oxadiazole ring stabilizes the acetic acid group, enhancing its acidity compared to non-heterocyclic analogs.

- Bioactivity: Analogs with extended aromatic systems (e.g., 9c) exhibit notable antimicrobial activity, likely due to enhanced π-π stacking with bacterial enzymes . The acetic acid moiety in the parent compound may mimic natural substrates in metabolic pathways.

- Synthetic Accessibility : The target compound is synthesized via cyclization of imidamide intermediates (e.g., ), whereas benzoic acid derivatives require Suzuki coupling or nucleophilic substitution .

Pharmacological and Physicochemical Properties

Key Research Findings

- Antimicrobial Activity : Compound 9c demonstrates potent activity against E. coli and S. aureus (MIC 2–8 µg/mL), outperforming the parent compound, likely due to its extended aromatic system and hydroxyl group .

- Metabolic Stability : The methyl group at C5 in this compound reduces oxidative metabolism in liver microsomes compared to unmethylated analogs .

- Crystallography : Derivatives like 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid form stable crystals with hydrogen-bonded dimers, enhancing formulation stability .

Biological Activity

(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and implications for therapeutic use, particularly in neurodegenerative disorders.

Chemical Structure and Properties

The compound this compound features a unique oxadiazole ring structure that contributes to its biological activity. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Kinase Activity : The compound has been associated with the inhibition of LRRK2 (leucine-rich repeat kinase 2), which plays a critical role in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) .

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release and receptor activity, contributing to neuroprotective effects .

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .

Neurodegenerative Diseases

The primary focus of research on this compound has been its application in treating neurodegenerative disorders. Studies have demonstrated that it can:

- Reduce Neuroinflammation : By modulating inflammatory pathways, it may help alleviate symptoms associated with neuroinflammation in conditions like AD .

- Promote Neuronal Survival : The compound has been shown to enhance neuronal survival in vitro under stress conditions typical of neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. For instance, after administration in animal models:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 349.85 ± 62.50 ng/mL |

| Half-Life | 46.4 ± 3.8 hours |

| Relative Bioavailability | 81.03% |

These results suggest that the compound maintains effective plasma levels for extended periods, enhancing its therapeutic potential .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Parkinson's Disease Model : In a rodent model of PD, administration of the compound resulted in significant improvements in motor function and reduced dopaminergic neuron loss .

- Alzheimer's Disease Trials : Preliminary trials indicate that patients receiving treatment with this compound showed slower cognitive decline compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-methyl-1,2,4-oxadiazol-3-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydroxylamine derivatives with carboxylic acid precursors. For example, analogous 1,2,4-triazole-3-thioacetic acids are synthesized by reacting thione derivatives with chloroacetic acid in alkaline media (e.g., NaOH/KOH) under reflux . Optimization involves adjusting molar ratios (e.g., equimolar reactants), temperature (80–100°C), and solvent polarity. Chromatographic purification (TLC/HPLC) and recrystallization from ethanol/water mixtures are recommended for isolating pure products .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- Elemental analysis to verify empirical formulas.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, oxadiazole ring vibrations at 1550–1600 cm⁻¹) .

- Chromatography (TLC/HPLC) to confirm homogeneity (Rf values and retention times).

- ¹H/¹³C NMR to resolve methyl groups (δ ~2.5 ppm for CH₃) and carboxylic protons (δ ~12 ppm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility; limited solubility in water unless deprotonated (pH > pKa ~3–4) .

- Stability : Store at 2–8°C in inert atmospheres to prevent hydrolysis of the oxadiazole ring. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Perform docking studies (AutoDock, Schrödinger) to assess binding affinity to targets like 5-HT receptors or tau proteins .

- Use QSAR models to correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity. For example, 5-methyl substitution enhances metabolic stability compared to bulkier groups .

- Validate predictions with in vitro assays (e.g., enzyme inhibition, receptor antagonism) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration (e.g., LY3372689, a derivative with CNS activity, showed systemic exposure in Alzheimer’s models ).

- Metabolite identification (LC-MS/MS) to detect active/inactive derivatives.

- Dose-response reevaluation : Adjust dosing regimens to account for species-specific metabolic differences .

Q. How can synthetic challenges in oxadiazole functionalization (e.g., introducing acetylene groups) be addressed?

- Methodological Answer :

- Electrophilic activation : Use superacids (CF₃SO₃H) or Lewis acids (AlCl₃) to stabilize intermediates during bromination/dehydrobromination .

- Low-temperature dehydrohalogenation : Sodium amide in liquid ammonia (-70°C) minimizes side reactions during acetylene formation, though yields remain moderate (32–54%) .

- Alternative routes : Explore Sonogashira coupling to directly introduce acetylenes without intermediates .

Key Research Gaps and Recommendations

- Stereochemical Effects : Limited data on enantiomeric activity; chiral HPLC or asymmetric synthesis could clarify .

- Toxicological Profiling : Acute toxicity (LD₅₀) and genotoxicity (Ames test) studies are needed for preclinical validation .

- Advanced Characterization : X-ray crystallography (SHELX refinement ) to resolve 3D structures and intermolecular interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.